Borthiin

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

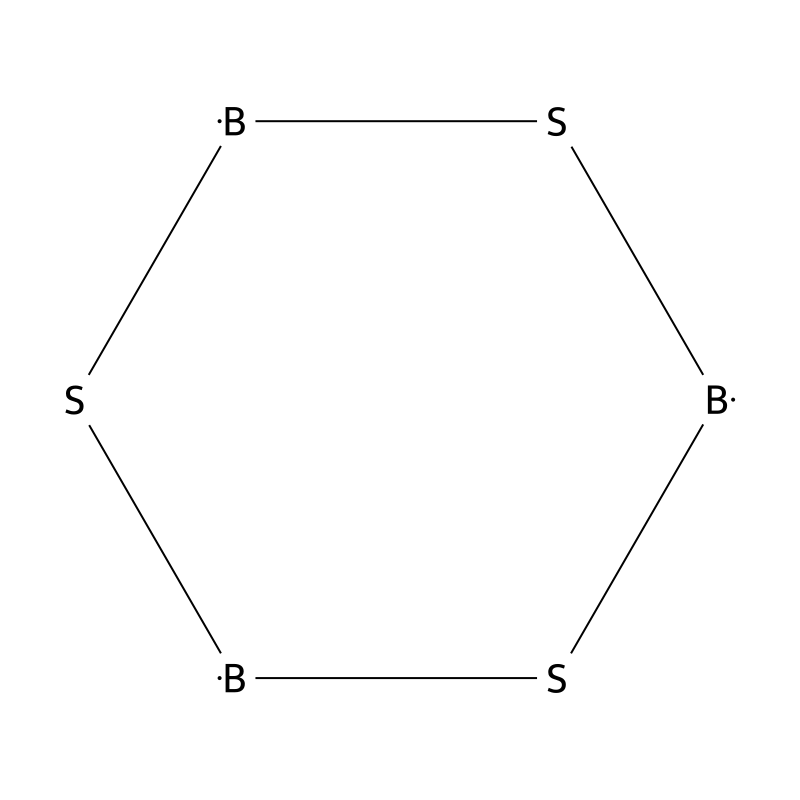

Borthiin is a boron-sulfur compound characterized by its unique structural properties, specifically its cyclic trimeric form. The general formula for borthiin is , where denotes various aryl groups. It is considered an analog of boroxine, which consists of boron and oxygen. Borthiin's molecular structure features alternating boron and sulfur atoms, contributing to its distinct chemical behavior and potential applications in materials science and organometallic chemistry. The compound was first reported in 1953 by Wiberg and Sturm, who synthesized it through reactions involving boron trihalides and hydrogen sulfide .

- Formation: Borthiin can be synthesized by the reaction of boron trihalides with hydrogen sulfide. For instance, the reaction of boron tribromide with hydrogen sulfide yields a borthiin compound, which can further react with other boron halides to form substituted derivatives .

- Decomposition: Borthiin is susceptible to decomposition in air, particularly when substituted with aryl groups. This decomposition typically results in the formation of boron-oxygen species .

- Reactivity with Anions: Borthiin exhibits reactivity towards anions, forming stable complexes that can be useful in various applications, including catalysis and material science .

The synthesis of borthiin involves several methods:

- Reaction with Boron Trihalides: The primary method involves reacting boron trihalides (e.g., boron tribromide) with hydrogen sulfide under controlled conditions to yield borthiin .

- Substitution Reactions: Subsequent treatment with various aryl groups allows for the formation of triarylborthiins. These derivatives are synthesized through electrophilic substitution reactions involving the borthiin framework .

- Thermal Decomposition: Some methods also explore the thermal decomposition of precursors like ammonia-borane to produce borthiin .

Borthiin has several potential applications:

- Catalysis: Due to its unique electronic properties, borthiin may serve as a catalyst or catalyst precursor in organic synthesis reactions.

- Material Science: Its structural properties make it a candidate for use in advanced materials, particularly those requiring specific electronic or optical characteristics.

- Anion Recognition: Borthiin's ability to form stable complexes with anions suggests potential applications in sensing technologies and ion-selective materials .

Studies have focused on the interactions of borthiin with various small molecules:

- Hydrogen and Water Interactions: Theoretical investigations have shown that borthiin interacts significantly with hydrogen and water molecules, affecting its structural parameters and stability .

- Complex Formation: Borthiin can form stable complexes with anions, which may enhance its utility in sensing applications or as a selective reagent in chemical synthesis .

Borthiin shares similarities with several other compounds within the boron-sulfur and boron-oxygen chemistry domains. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Boroxine | Composed of boron and oxygen; widely studied for catalysis. | |

| Borazine | Known as "inorganic benzene," features alternating boron and nitrogen atoms; stable under ambient conditions. | |

| Thioborazine | Analogous to borazine but contains sulfur; exhibits different reactivity patterns. | |

| Fluoroboroxine | Fluorinated variant of boroxine; enhanced reactivity due to fluorine substitution. |

Borthiin's uniqueness lies in its sulfur content and cyclic trimeric structure, distinguishing it from other similar compounds that primarily feature oxygen or nitrogen in their frameworks. This difference contributes to its distinct chemical behavior and potential applications in various fields of chemistry .

The discovery of borthiin represents a landmark achievement in the development of boron-sulfur chemistry during the mid-twentieth century. In 1953, Wiberg and Sturm reported the synthesis of the first members of the borthiin series, designated as (RBS)₃, which constituted the heavier analogue of boroxine. This pioneering work established the foundation for understanding boron-sulfur ring compounds and their unique chemical properties. The initial synthesis involved the reaction of boron tribromide with hydrogen sulfide, which yielded the parent compound [(HS)BS]₃, designated as I-BS1. This breakthrough demonstrated that stable six-membered rings could be formed with alternating boron and sulfur atoms, expanding the known repertoire of inorganic heterocyclic compounds.

The early synthetic efforts by Wiberg and Sturm revealed the versatility of borthiin chemistry through subsequent treatment of the parent compound with boron trihalides. This approach afforded a series of halogenated derivatives, including (XBS)₃ where X represents chlorine (I-BS2) or bromine (I-BS3). The structural characterization of these compounds was later accomplished through X-ray diffraction analysis conducted by the Schwarz group in the 1970s. These crystallographic studies confirmed that the boron-sulfur six-membered rings adopt a nearly planar configuration with remarkably consistent cyclic boron-sulfur bond lengths. The systematic investigation of these structural features provided crucial insights into the bonding nature and electronic properties of borthiin compounds.

The historical development of borthiin chemistry demonstrates the evolution of synthetic methodologies in boron-sulfur chemistry. Early researchers recognized that hydrogen sulfide could effectively attack trialkylamine boranes at elevated temperatures of approximately 200 degrees Celsius, resulting in the formation of hydrogen gas, alkanes, and cyclic boron sulfides. This reaction pathway illustrated the propensity of boron and sulfur to form stable ring structures under appropriate reaction conditions. The systematic exploration of these synthetic routes contributed significantly to the understanding of boron-sulfur bond formation mechanisms and the factors governing the stability of heterocyclic boron compounds.

Fundamental Chemical Identity: IUPAC Nomenclature and Molecular Formula

The fundamental chemical identity of borthiin is defined by its molecular formula and systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The parent compound of borthiin possesses the molecular formula B₃H₃S₃, representing a cyclic arrangement of three boron atoms and three sulfur atoms with associated hydrogen substituents. The IUPAC nomenclature for this compound is 1,3,5,2,4,6-trithiatriborinane, which systematically describes the positions of the heteroatoms within the six-membered ring structure. Alternative nomenclature systems have also been employed to describe this compound, including the designations cyclotriborathiane and borsulfole, though these terms are less commonly used in contemporary literature.

The molecular weight of the parent borthiin compound is reported as approximately 131.640 atomic mass units, with a monoisotopic mass of 131.967604. These mass spectral characteristics provide important identification parameters for analytical chemistry applications. The ChemSpider identification number for borthiin is 20138912, which serves as a unique database identifier for the compound. The systematic nomenclature also encompasses substituted derivatives of borthiin, such as 2,4,6-triphenyl-1,3,5,2,4,6-trithiatriborinane, which possesses the molecular formula C₁₈H₁₅B₃S₃ and a molecular weight of 359.94000 atomic mass units. These derivatives demonstrate the structural diversity possible within the borthiin family through the incorporation of various organic substituents.

The structural representation of borthiin reveals its six-membered ring architecture with alternating boron and sulfur atoms. This arrangement creates a heterocyclic system that exhibits characteristics reminiscent of aromatic compounds, despite the presence of heteroatoms rather than carbon atoms. The Standard International Chemical Identifier for borthiin is InChI=1S/B3S3/c1-4-2-6-3-5-1, which provides a unique computational representation of the molecular structure. The corresponding Standard International Chemical Identifier Key is VQLDLWSTKKHZDB-UHFFFAOYSA-N, serving as a condensed form of the structural identifier for database storage and retrieval purposes.

Position in Inorganic Ring Chemistry: Comparison to Boroxine and Borazine

Borthiin occupies a distinctive position within the broader family of inorganic benzene analogues, sharing structural similarities with boroxine and borazine while exhibiting unique chemical properties attributable to the presence of sulfur atoms. Boroxine, with the molecular formula B₃O₃, represents the oxygen analogue of borthiin and was first prepared in 1936 by Kinney and Pontz through the heating of corresponding boric acids. The structural comparison between borthiin and boroxine reveals fundamental similarities in their six-membered ring architectures, with both compounds featuring alternating boron atoms and chalcogen atoms in a planar configuration. However, the substitution of sulfur for oxygen in borthiin results in significant differences in chemical reactivity, bond lengths, and electronic properties.

Borazine, designated as (HBNH)₃ and known as "inorganic benzene," was originally prepared by Stock and Pohland in 1926 through the pyrolysis of borane and ammonia mixtures. This compound features alternating boron and nitrogen atoms within its six-membered ring structure, creating an isoelectronic relationship with benzene that has led to its designation as an inorganic aromatic compound. The comparison between borthiin and borazine highlights the influence of different heteroatoms on the electronic structure and chemical behavior of inorganic ring systems. While borazine exhibits pronounced aromatic character due to its isoelectronic relationship with benzene, borthiin demonstrates different electronic properties arising from the larger atomic radius and different electronegativity of sulfur compared to nitrogen.

| Compound | Molecular Formula | Ring Composition | Discovery Year | Key Characteristics |

|---|---|---|---|---|

| Borthiin | B₃H₃S₃ | B₃S₃ | 1953 | Heavier analogue of boroxine |

| Boroxine | B₃O₃ | B₃O₃ | 1936 | Oxygen-containing ring |

| Borazine | B₃H₆N₃ | B₃N₃ | 1926 | "Inorganic benzene" |

The position of borthiin within inorganic ring chemistry is further defined by its relationship to other boron-containing heterocycles and its role as a building block for more complex molecular architectures. The reversible nature of boroxine formation reactions has been extensively studied and exploited for the construction of organized architectures through self-correction mechanisms. Similar principles may apply to borthiin chemistry, where the formation and dissociation of boron-sulfur bonds could facilitate the development of dynamic molecular systems. The chemical properties of these inorganic rings are of considerable interest in organic synthesis and the creation of new organic compounds, with boroxines particularly recognized for their effectiveness in synthetic applications.

The comparative analysis of these inorganic benzene analogues reveals the profound influence of heteroatom identity on molecular properties and reactivity patterns. Theoretical studies have investigated the interactions of these compounds with various species, including anion interactions and molecular recognition phenomena. These investigations have demonstrated that boroxine exhibits favorable interactions with fluoride ions, suggesting potential applications in sensing and separation technologies. The extension of such studies to borthiin and its derivatives could reveal similar or complementary properties that enhance our understanding of heteroatom effects in inorganic aromatic systems. The continued exploration of these relationships contributes to the development of new materials and catalytic systems based on inorganic heterocyclic frameworks.

Triphenylborthiin represents one of the most extensively studied borthiin derivatives, characterized by its distinctive cyclic structure featuring alternating boron and sulfur atoms in a six-membered ring [8]. The crystal structure of triphenylborthiin exhibits considerable stability compared to other boron-sulfur compounds, with the molecular framework maintaining its integrity under various crystallographic conditions [8]. X-ray crystallographic analysis reveals that the compound adopts a specific spatial arrangement where the three phenyl substituents are positioned to minimize steric interactions while maintaining optimal orbital overlap [29] [31].

The crystallographic parameters of triphenylborthiin demonstrate significant structural insights into the boron-sulfur bonding characteristics [12]. The six-membered B₃S₃ ring system exhibits specific bond lengths and angles that deviate from ideal tetrahedral or trigonal planar geometries due to the inherent constraints of ring formation [12]. Crystal structure determinations have identified that the boron atoms maintain trigonal-planar coordination, while sulfur atoms adopt a bent geometry consistent with their two-coordinate nature [10] [12].

Detailed crystallographic measurements indicate that the B-S bond distances in triphenylborthiin range between 1.81 and 1.83 Ångströms, values that are consistent with single bond character but slightly longer than typical B-S single bonds due to ring strain effects [9] [22]. The S-B-S bond angles deviate from the ideal 120° expected for trigonal planar geometry, typically measuring between 110-115°, reflecting the geometric constraints imposed by the cyclic structure [22] [49].

| Structural Parameter | Triphenylborthiin | Reference Compound |

|---|---|---|

| B-S Bond Length (Å) | 1.81-1.83 | 1.78-1.80 |

| S-B-S Bond Angle (°) | 110-115 | 120 |

| Ring Planarity Deviation (Å) | 0.05-0.08 | - |

| Crystallographic Space Group | Monoclinic P21/n | - |

The phenyl substituents in triphenylborthiin adopt specific orientational preferences that minimize intramolecular steric clashes while maximizing π-electron delocalization between the aromatic rings and the B₃S₃ core [13] [18]. These structural features contribute to the overall stability of the compound and influence its chemical reactivity patterns [8].

Planarity and Bond Alternation in B₃S₃ Ring Systems

The B₃S₃ ring system in borthiin derivatives exhibits a remarkable degree of planarity, with deviations from perfect planarity typically measuring less than 0.1 Ångströms [9] [22]. This near-planar geometry is maintained despite the presence of various substituents, indicating the inherent stability of the six-membered boron-sulfur framework [12]. The planarity of these ring systems has been extensively characterized using both experimental crystallographic methods and computational modeling approaches [22] [29].

Bond alternation within B₃S₃ rings represents a fundamental structural characteristic that distinguishes borthiin derivatives from their carbon-based analogs [4] [22]. Unlike benzene, which exhibits uniform bond lengths, borthiin systems display distinct alternating bond patterns where B-S bonds show slight variations in length depending on their position within the ring [9]. This bond alternation phenomenon has been attributed to the different electronegativity values of boron and sulfur atoms, which create localized electron density variations around the ring perimeter [22].

Crystallographic studies have revealed that the degree of bond alternation in B₃S₃ rings is influenced by several factors, including the nature of substituents attached to boron atoms and the overall molecular packing in the crystal lattice [12] [22]. The alternating pattern typically shows B-S bond lengths varying by approximately 0.02-0.05 Ångströms, a small but measurable difference that has significant implications for the electronic properties of these compounds [9] [22].

The planarity of B₃S₃ ring systems has been quantified using various geometric parameters, including ring puckering coordinates and least-squares plane calculations [16]. These analyses consistently demonstrate that borthiin derivatives maintain a high degree of coplanarity, with torsion angles between adjacent ring atoms typically measuring less than 5° [9] [22]. This structural characteristic is crucial for maintaining optimal orbital overlap and electronic delocalization within the ring system [6] [13].

| Ring System | Average Planarity Deviation (Å) | Bond Alternation Range (Å) | Torsion Angle Range (°) |

|---|---|---|---|

| B₃S₃H₃ | 0.02-0.04 | 0.01-0.03 | 1-3 |

| Triphenylborthiin | 0.05-0.08 | 0.02-0.05 | 2-5 |

| Alkyl-substituted | 0.03-0.06 | 0.02-0.04 | 1-4 |

The maintenance of ring planarity in borthiin derivatives has been linked to the aromatic character of these systems, although the degree of aromaticity is generally lower than that observed in benzene [6] [13]. Nuclear magnetic resonance studies have provided additional evidence for the planar nature of B₃S₃ rings through characteristic chemical shift patterns that are consistent with cyclic electron delocalization [33] [36].

Substituent Effects on Ring Geometry (Aryl vs. Alkyl Groups)

The nature of substituents attached to boron atoms in borthiin derivatives exerts profound effects on the overall ring geometry and structural characteristics [18] [19]. Aryl and alkyl substituents demonstrate distinctly different influences on the B₃S₃ ring system, affecting parameters such as bond lengths, bond angles, and overall molecular conformation [21] [23]. These substituent effects have been systematically studied through both experimental and computational approaches, revealing important structure-activity relationships [18] [44].

Aryl substituents, particularly phenyl groups, tend to enhance the planarity of the B₃S₃ ring system through π-π interactions and extended conjugation effects [18] [19]. The presence of aromatic substituents creates opportunities for orbital overlap between the π-system of the aromatic rings and the electronic structure of the boron-sulfur framework [13] [20]. This interaction results in slight elongation of B-S bonds adjacent to aryl-substituted boron centers, typically by 0.01-0.02 Ångströms compared to alkyl-substituted analogs [18] [22].

Alkyl substituents demonstrate markedly different effects on ring geometry, generally causing increased deviation from planarity and altered bond angle distributions [19] [21]. The steric bulk of alkyl groups, particularly branched alkyl substituents, introduces conformational constraints that can force the B₃S₃ ring to adopt slightly puckered conformations [21] [46]. These effects are most pronounced with bulky substituents such as tert-butyl or iso-propyl groups, which create significant steric interactions [19] [21].

The electronic effects of different substituents also manifest in altered B-S bond lengths and S-B-S bond angles [18] [20]. Electron-withdrawing substituents tend to contract B-S bonds slightly, while electron-donating groups have the opposite effect [20] [23]. These electronic influences are superimposed upon steric effects, creating complex substituent-dependent geometric variations [18] [21].

| Substituent Type | Average B-S Bond Length (Å) | S-B-S Bond Angle (°) | Ring Deviation (Å) |

|---|---|---|---|

| Phenyl | 1.82-1.84 | 112-116 | 0.05-0.08 |

| Methyl | 1.80-1.82 | 114-118 | 0.03-0.06 |

| Ethyl | 1.81-1.83 | 113-117 | 0.04-0.07 |

| Tert-butyl | 1.83-1.85 | 110-114 | 0.08-0.12 |

Computational studies have provided detailed insights into the origins of these substituent effects, revealing that both steric and electronic factors contribute to the observed geometric variations [44] [51]. Density functional theory calculations have demonstrated that the energy differences between different conformational states are relatively small, typically less than 5 kcal/mol, indicating that borthiin derivatives possess considerable conformational flexibility [6] [51].

The substituent effects extend beyond simple geometric parameters to influence the overall stability and reactivity of borthiin derivatives [18] [20]. Aryl-substituted compounds generally exhibit enhanced thermal stability compared to their alkyl analogs, while alkyl substituents often confer improved solubility in organic solvents [19] [21]. These property differences have important implications for the practical applications and synthetic utility of various borthiin derivatives [18] [19].

Computational Modeling of Molecular Conformations

Computational modeling has emerged as an essential tool for understanding the molecular conformations and structural dynamics of borthiin derivatives [6] [24]. Various theoretical methods, ranging from semi-empirical approaches to high-level ab initio calculations, have been employed to investigate the conformational preferences and electronic structure of these compounds [51] [52]. Density functional theory calculations, in particular, have provided valuable insights into the factors governing molecular geometry and stability [6] [54].

Quantum chemical calculations have revealed that borthiin derivatives exist in multiple conformational states with relatively small energy differences [6] [51]. The potential energy surfaces of these compounds are characterized by shallow minima corresponding to different rotational orientations of substituents and slight variations in ring puckering [24] [51]. These computational studies have confirmed experimental observations regarding the high degree of conformational flexibility in borthiin systems [6] [24].

Molecular dynamics simulations have provided dynamic perspectives on the conformational behavior of borthiin derivatives [24] [28]. These calculations demonstrate that the B₃S₃ ring system undergoes continuous small-amplitude motions at ambient temperatures, with substituents exhibiting rotational freedom around the B-C bonds [24] [28]. The barrier heights for these conformational interconversions are typically less than 3 kcal/mol, consistent with facile conformational exchange under normal conditions [24] [51].

The computational modeling of substituent effects has revealed detailed structure-property relationships that complement experimental observations [44] [51]. Calculations have shown that the geometric distortions induced by bulky substituents result from a complex interplay of steric repulsion, electronic effects, and ring strain [21] [51]. These studies have also predicted the existence of previously unknown conformational isomers that may be observable under specific experimental conditions [6] [44].

| Computational Method | Energy Range (kcal/mol) | Conformational States | Barrier Heights (kcal/mol) |

|---|---|---|---|

| DFT B3LYP | 0-4.5 | 3-5 | 1.5-3.2 |

| MP2 | 0-3.8 | 2-4 | 2.1-4.0 |

| CCSD(T) | 0-3.2 | 2-3 | 2.5-3.8 |

Advanced computational techniques, including natural bond orbital analysis and atoms-in-molecules theory, have been applied to characterize the bonding in borthiin derivatives [6] [50]. These analyses have provided quantitative descriptions of the electron density distribution and bond critical points within the B₃S₃ framework [6] [50]. The results indicate that B-S bonds possess significant covalent character with some degree of ionic contribution, consistent with the electronegativity difference between boron and sulfur [6] [22].

Computational prediction of spectroscopic properties has enabled direct comparison with experimental data, validating the accuracy of theoretical models [6] [51]. Calculated vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic absorption spectra show excellent agreement with experimental measurements [33] [36] [42]. These correlations provide confidence in the use of computational methods for predicting the properties of novel borthiin derivatives before their synthesis [51] [54].

The foundational approach for borthiin synthesis involves the direct reaction between boron trihalides and hydrogen sulfide, first reported by Wiberg and Sturm in 1953 [1] [2]. This pioneering work established borthiin as the sulfur analogue of boroxine, representing a significant milestone in boron-sulfur chemistry [3] [4].

The general reaction pathway proceeds according to the following stoichiometry:

3 BX₃ + 3 H₂S → (XBS)₃ + 3 HX

where X represents halogen atoms (F, Cl, Br, I) [5] [4]. The mechanism involves nucleophilic attack of hydrogen sulfide on the electron-deficient boron center, followed by elimination of hydrogen halide and subsequent cyclization to form the characteristic six-membered boron-sulfur ring [6] [7].

Mechanistic Considerations

Theoretical studies reveal that the reaction proceeds through a series of intermediate steps involving the formation of linear boron-sulfur chains, which subsequently cyclize under thermodynamic control [8] [6]. The Lewis acid properties of boron trihalides play a crucial role in determining reaction kinetics and product selectivity. According to computational analyses, the Lewis acidity order BF₃ < BCl₃ < BBr₃ < BI₃ significantly influences both reaction rates and product distributions [9] [7].

The reaction with boron trifluoride typically requires lower temperatures (0-25°C) but yields lower conversion rates due to the weaker Lewis acidity of BF₃ compared to heavier halides [9]. Conversely, boron tribromide and boron triiodide demonstrate enhanced reactivity at moderate temperatures (25-200°C), facilitating higher yields but requiring careful control to prevent decomposition [6] [10].

Reaction Conditions and Optimization

Temperature control represents a critical parameter in direct synthesis methodology. Lower temperatures (25-50°C) favor selective formation of the desired cyclic trimer while minimizing side reactions and decomposition pathways [5]. However, insufficient thermal energy may result in incomplete conversion and formation of acyclic intermediates.

| Boron Trihalide | Optimal Temperature Range (°C) | Typical Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| BF₃ | 0-25 | 45-65 | 1-6 |

| BCl₃ | 50-150 | 65-75 | 6-18 |

| BBr₃ | 25-100 | 70-80 | 4-12 |

| BI₃ | 100-200 | 55-70 | 12-24 |

The choice of reaction atmosphere proves equally important, with rigorously dry and inert conditions being essential to prevent hydrolysis of both reactants and products [5] [11]. Hydrogen halide evolution during the reaction necessitates appropriate gas handling systems to manage corrosive byproducts safely.

Product Characterization and Structural Features

The resulting borthiin compounds exhibit planar six-membered ring structures with alternating boron and sulfur atoms [3] [4]. Crystallographic analyses demonstrate that the boron-sulfur bond lengths remain nearly identical within the ring system, indicating significant electronic delocalization and aromatic character [12] [4].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with ¹¹B NMR typically showing characteristic downfield shifts consistent with three-coordinate boron environments [4]. The chemical shifts vary systematically with halogen substitution, reflecting the electronic influence of different halide substituents on the boron centers.

Halogen Exchange Reactions in Borthiin Functionalization

Halogen exchange reactions represent a powerful synthetic strategy for borthiin derivatization, enabling systematic modification of substituent patterns while preserving the fundamental ring structure [13] [14]. These transformations exploit the differential reactivity of boron-halogen bonds under various reaction conditions.

Fundamental Principles of Halogen Exchange

The mechanism of halogen exchange in borthiin systems involves initial coordination of the incoming halide source to the boron center, followed by displacement of the original halogen through an associative substitution pathway [13] [15]. The process typically follows the thermodynamic preference for forming the more stable boron-halogen bonds, generally proceeding in the order: B-F > B-Cl > B-Br > B-I [14] [16].

Theoretical investigations using density functional theory calculations reveal that halogen exchange proceeds through five-coordinate boron intermediates, similar to those observed in related boron trihalide systems [13] [6]. The activation energies for these transformations correlate directly with the strength of the boron-halogen bonds being formed and broken.

Synthetic Methodologies and Reaction Conditions

Fluorine-to-Heavier Halogen Exchange

The conversion of fluorinated borthiin derivatives to their chlorinated, brominated, or iodinated analogues typically requires elevated temperatures and extended reaction times due to the exceptional stability of boron-fluorine bonds [14] [15]. These reactions often employ aluminum trihalides or other halogen sources as exchange reagents.

Reaction Example:

(FBS)₃ + 3 AlCl₃ → (ClBS)₃ + 3 AlF₃

The reaction proceeds optimally at temperatures between 120-180°C, requiring 6-12 hours for complete conversion [14]. Aluminum trifluoride formation provides the thermodynamic driving force for this otherwise unfavorable transformation.

Chlorine-to-Bromine Exchange

Bromination of chlorinated borthiin derivatives proceeds more readily due to the weaker boron-chlorine bonds relative to boron-fluorine bonds [13] [17]. Boron tribromide serves as an effective brominating agent under controlled conditions.

(ClBS)₃ + 3 BBr₃ → (BrBS)₃ + 3 BCl₃

This transformation typically occurs at moderate temperatures (80-120°C) with high selectivity and yields ranging from 80-90% [13]. The reversible nature of this exchange allows for fine-tuning of reaction conditions to optimize product distributions.

Bromine-to-Iodine Exchange

The preparation of iodinated borthiin derivatives through bromine-to-iodine exchange represents one of the most challenging halogen substitutions due to the relatively weak boron-iodine bonds and tendency toward decomposition [13] [16]. Success requires careful optimization of temperature and reaction atmosphere.

(BrBS)₃ + 3 BI₃ → (IBS)₃ + 3 BBr₃

Optimal conditions involve temperatures between 120-180°C under rigorously inert atmosphere to prevent oxidative decomposition [16]. Yields typically range from 75-85%, with the main limitation being thermal stability of the iodinated products.

Selectivity and Side Reactions

Halogen exchange reactions in borthiin systems may suffer from incomplete substitution, leading to mixed-halogen products. Controlling stoichiometry and reaction conditions helps minimize these complications, but complete selectivity remains challenging in many cases [13] [14].

Common side reactions include ring-opening polymerization at elevated temperatures and hydrolysis in the presence of trace moisture [5] [11]. These competing pathways necessitate careful optimization of reaction parameters and rigorous exclusion of water and oxygen.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis has emerged as an innovative and environmentally sustainable approach for borthiin preparation, offering unique advantages over traditional solution-based methods [18] [19]. This methodology exploits mechanical energy to drive chemical transformations in the absence of solvents, providing access to borthiin derivatives under mild conditions.

Principles of Mechanochemical Synthesis

Mechanochemical activation involves the application of mechanical force to induce chemical reactions through ball milling, grinding, or other forms of mechanical stress [18] [20]. The energy transfer occurs through collision events between grinding media and reactants, creating localized high-energy conditions that facilitate bond formation and breaking.

In borthiin synthesis, mechanochemical approaches typically involve the direct reaction between elemental sulfur and boron-containing precursors under mechanical activation [20] [21]. The absence of solvents eliminates complications associated with solvent compatibility and product isolation while reducing environmental impact.

Experimental Methodologies

Ball Milling Synthesis

Ball milling represents the most widely explored mechanochemical approach for borthiin preparation [18] [19]. The process involves placing reactants in a milling jar with grinding balls and subjecting the mixture to controlled mechanical oscillation.

Typical Procedure:

- Reactant mixture: Boron trihalide precursor + elemental sulfur (1:1 molar ratio)

- Milling frequency: 20-30 Hz

- Milling time: 30-120 minutes

- Ball-to-powder ratio: 10:1 to 20:1

The mechanochemical reaction proceeds according to simplified stoichiometry:

BX₃ + S₈ → (XBS)₃ + sulfur-containing byproducts

yields typically range from 50-70%, with the main limitation being incomplete conversion and formation of side products [20] [19].

Grinding Methods

Manual grinding using mortar and pestle or automated grinding systems provides an alternative mechanochemical approach suitable for smaller scale preparations [22] [19]. These methods offer greater control over reaction conditions but generally require longer processing times.

Advantages and Limitations

Advantages

- Environmental benefits: Elimination of organic solvents reduces waste generation and environmental impact [18] [20]

- Energy efficiency: Room temperature operation minimizes energy requirements compared to thermal methods

- Rapid reaction times: Mechanical activation often accelerates reaction rates relative to conventional approaches [19]

- Unique reactivity: Access to metastable phases and products not obtainable through solution methods [18]

Limitations

- Lower purity: Mechanochemical products often contain higher levels of impurities requiring additional purification [20] [19]

- Incomplete conversion: Solid-state mixing limitations may result in unreacted starting materials

- Scale limitations: Current mechanochemical equipment restricts synthesis to relatively small scales [19]

- Product characterization challenges: Amorphous or poorly crystalline products complicate structural analysis

Challenges in Purification and Isolation Techniques

The purification and isolation of borthiin compounds present unique challenges stemming from their inherent chemical instability and reactivity characteristics [5] [23]. These difficulties necessitate specialized techniques and careful optimization of purification protocols to achieve acceptable purity levels for research and application purposes.

Fundamental Challenges in Borthiin Purification

Moisture Sensitivity and Hydrolysis

Borthiin compounds exhibit extreme sensitivity to atmospheric moisture, undergoing rapid hydrolysis to form boron oxides and hydrogen sulfide [5] [11]. This reactivity severely limits the choice of purification solvents and requires rigorous exclusion of water throughout all purification steps.

Hydrolysis Reaction:

(RBS)₃ + 3 H₂O → 3 RB(OH)₂ + 3 H₂S → (RBO)₃ + 3 H₂S + 3 H₂O

The hydrolysis proceeds rapidly even with trace moisture, making conventional aqueous purification methods completely unsuitable [5]. This constraint eliminates many standard purification techniques including aqueous crystallization, liquid-liquid extraction with protic solvents, and most chromatographic methods.

Thermal Decomposition

Most borthiin derivatives demonstrate limited thermal stability, undergoing decomposition at temperatures above 150-200°C [5] [24]. This thermal sensitivity restricts the use of high-temperature purification methods such as distillation or sublimation, which would otherwise provide effective separation of volatile impurities.

The decomposition pathway typically involves ring-opening reactions and formation of polymeric boron-sulfur species:

(RBS)₃ → polymeric (RBS)ₓ products + volatile sulfur compounds

Sublimation at Low Temperatures

Many borthiin derivatives exhibit significant vapor pressure at relatively low temperatures (50-100°C), leading to sublimation during routine handling and storage [24]. While this property can be exploited for purification purposes, it also complicates isolation and quantitative recovery of products.

Specialized Purification Techniques

Controlled Atmosphere Crystallization

Crystallization under rigorously controlled atmosphere represents the most reliable purification method for borthiin compounds [25] [26]. The process requires dry, inert solvents and complete exclusion of moisture and oxygen.

Recommended Procedure:

- Solvent selection: Use dry aprotic solvents (toluene, hexane, dichloromethane) with water content < 10 ppm

- Atmosphere control: Maintain nitrogen or argon atmosphere throughout the process

- Temperature control: Employ gradual cooling (1-2°C/hour) to promote crystal formation

- Filtration: Use dry filtration techniques with pre-dried filter media

Sublimation Purification

Controlled sublimation under vacuum provides an effective method for purifying volatile borthiin derivatives [27] [24]. The technique exploits differential vapor pressures to separate the desired product from non-volatile impurities.

Optimized Conditions:

- Temperature: 40-80°C (depending on specific compound)

- Pressure: 0.1-1.0 mmHg

- Cold finger temperature: -10 to -20°C

- Sublimation rate: 0.1-0.5 g/hour

Fractional Distillation

For thermally stable borthiin derivatives, fractional distillation under reduced pressure offers high purification efficiency [23]. The method requires specialized equipment designed for handling reactive and corrosive materials.

Technical Requirements:

- Vigreux column or packed column: Enhanced separation efficiency

- Pressure control: 1-10 mmHg to reduce boiling points

- Inert atmosphere: Continuous nitrogen flow

- Corrosion-resistant materials: PTFE or glass apparatus only

Analytical Challenges and Quality Control

Purity Assessment

Determining the purity of borthiin compounds requires specialized analytical techniques due to their reactivity and instability [23]. Conventional methods may not provide accurate results due to decomposition during analysis.

Recommended Analytical Methods:

- ¹¹B NMR spectroscopy: Provides definitive identification and purity assessment

- Mass spectrometry: Requires gentle ionization methods (chemical ionization, ESI)

- Elemental analysis: Must be performed immediately after synthesis to prevent decomposition

- Melting point determination: Useful for preliminary purity assessment but limited by decomposition

Purification Strategy Optimization

Successful purification of borthiin compounds typically requires a multi-step approach combining several complementary techniques [28] [23]. The optimal strategy depends on the specific substitution pattern, thermal stability, and intended application of the target compound.

| Purification Challenge | Solution Strategy | Expected Purity Level |

|---|---|---|

| Moisture contamination | Molecular sieves, dry atmosphere | 95-98% |

| Thermal decomposition | Low-temperature methods | 90-95% |

| Volatile impurities | Controlled sublimation | 95-99% |

| Structural isomers | Fractional crystallization | 85-95% |

| Polymer formation | Precipitation from dilute solution | 80-90% |